molecular formula C7H11ClF3NO3 B13520433 2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride

2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride

Katalognummer: B13520433
Molekulargewicht: 249.61 g/mol
InChI-Schlüssel: GDZLXJXLMATQCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO3 and a molecular weight of 249.6153 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a trifluoromethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride typically involves the reaction of morpholine derivatives with trifluoromethylating agents. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with various biomolecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can be compared with other similar compounds, such as:

    2-[6-(Trifluoromethyl)morpholin-3-yl]methanol: This compound has a similar structure but with a hydroxyl group instead of an acetic acid moiety.

    2-[6-(Trifluoromethyl)morpholin-3-yl]propanoic acid: This compound has a propanoic acid group instead of an acetic acid group.

The uniqueness of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride lies in its specific combination of the trifluoromethyl group and the morpholine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H11ClF3NO3

Molekulargewicht

249.61 g/mol

IUPAC-Name

2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-2-11-4(3-14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H

InChI-Schlüssel

GDZLXJXLMATQCT-UHFFFAOYSA-N

Kanonische SMILES

C1C(OCC(N1)CC(=O)O)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.